molecular formula C18H22FN3O B2697462 N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900001-48-1

N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2697462
CAS No.: 900001-48-1
M. Wt: 315.392
InChI Key: AHXVIQYRTGRLIW-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a chemical screening compound provided for early-stage drug discovery research. The pyrrolo[1,2-a]pyrazine scaffold is a recognized structural motif in medicinal chemistry, with documented scientific interest for its potential as a core template in developing novel therapeutic agents . Specifically, derivatives based on the pyrrolo[1,2-a]pyrazine core have been extensively explored for their anticancer properties . Recent studies on analogous structures have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast cancer models, with some derivatives showing potency superior to standard chemotherapeutic agents . The mechanism of action for this chemical series is under investigation, with evidence from related compounds suggesting the induction of apoptosis, sub-G1 cell cycle arrest, and kinase inhibition as potential pathways . The structural incorporation of a fluorophenyl group is a common strategy in drug design to modulate properties such as metabolic stability and membrane permeability. This compound is intended for use by qualified researchers to probe biological mechanisms and identify new lead candidates. For Research Use Only. Not for use in humans.

Properties

IUPAC Name

N-tert-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-18(2,3)20-17(23)22-12-11-21-10-4-5-15(21)16(22)13-6-8-14(19)9-7-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXVIQYRTGRLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Dihydropyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyrrolo[1,2-a]pyrazine core.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Formation of the Carboxamide Functional Group: The carboxamide group is formed through the reaction of the intermediate compound with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exhibits a range of applications:

Chemistry

  • Building Block : Serves as a precursor for synthesizing more complex organic molecules.
  • Reagent in Reactions : Utilized in various chemical reactions due to its functional groups.

Biology

  • Biological Activity : Investigated for enzyme inhibition and receptor binding capabilities.
  • Mechanism of Action :
    • Enzyme Inhibition : Potential to inhibit specific enzymes by binding to active sites.
    • Receptor Interaction : Modulates cellular signaling pathways through receptor binding.

Medicine

  • Therapeutic Potential :
    • Explored for anti-inflammatory properties.
    • Investigated for anticancer activity.
    • Studied for antimicrobial effects against various pathogens.

Industry

  • Material Development : Used in creating new materials and catalysts.
  • Chemical Processes : Contributes to the optimization of chemical processes in industrial applications.

Case Study 1: Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties by inhibiting specific cancer cell lines through targeted mechanisms. The compound's ability to modulate apoptosis pathways has been documented in several studies.

Case Study 2: Enzyme Inhibition

A study focusing on the enzyme inhibition properties highlighted that this compound effectively inhibits certain kinases involved in cancer progression. The binding affinity was measured using various biochemical assays, demonstrating significant potential as a therapeutic agent.

Case Study 3: Antimicrobial Properties

Another investigation explored the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated that the compound exhibited strong inhibitory effects on Gram-positive bacteria.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-a]pyrazine Derivatives
Compound Name Core Structure Substituents Key Data/Properties Reference
Target Compound Pyrrolo[1,2-a]pyrazine N-tert-butyl, 4-fluorophenyl, carboxamide Not explicitly reported; inferred stability from tert-butyl group -
3-(4-Fluorophenyl)-2-methyl-1-pyrrolo[1,2-a]pyrazinone (2e) Pyrrolo[1,2-a]pyrazine 4-fluorophenyl, methyl, ketone m.p. 133–135°C; IR C=O at 1623.5 cm⁻¹; Yield: 70.1%
7-Bromo-4-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-one Pyrrolo[1,2-a]pyrazine Bromo, ethyl, ketone CAS 1159982-97-4; synthetic intermediate

Key Observations :

  • The tert-butyl carboxamide in the target compound may enhance solubility and metabolic stability compared to the methyl ketone in 2e .
  • Bromo/ethyl substituents in ’s compound suggest utility as intermediates for further functionalization, contrasting with the target’s carboxamide .
Heterocyclic Analogues with Fluorophenyl Groups
Compound Name Core Structure Substituents Key Data/Properties Reference
tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate Piperazine 4-fluorophenyl, tert-butyl carbamate Commercial availability; used in drug discovery
6-(4-Fluorophenyl)-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine Imidazopyridine 4-fluorophenyl, nitro, tosyl m.p. 241°C; synthesized via Suzuki coupling

Key Observations :

  • The imidazopyridine core () incorporates a bulkier tosyl group, which may hinder membrane permeability relative to the target’s compact pyrrolopyrazine system .
Natural Pyrrolo-Pyrazine Derivatives
  • Pseurotin A and spirotryprostatin B (): Isolated from marine fungi, these compounds exhibit antitumor activity. Structural differences (e.g., spirocycles, prenyl groups) suggest divergent mechanisms compared to the synthetic target compound .

Biological Activity

N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS No. 900001-48-1) is a synthetic organic compound belonging to the class of dihydropyrrolo[1,2-a]pyrazines. The compound is characterized by a tert-butyl group, a fluorophenyl group, and a carboxamide functional group. Its unique structure suggests potential biological activity that warrants detailed investigation.

  • Molecular Formula : C₁₈H₂₂FN₃O
  • Molecular Weight : 315.4 g/mol
  • IUPAC Name : N-tert-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Biological Activity Overview

The biological activity of this compound has been explored in various contexts including its antiviral and anticancer properties.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit significant antiviral activity. For instance:

  • Mechanism of Action : The compound is hypothesized to inhibit viral replication by interfering with key viral enzymes such as reverse transcriptase (RT) and polymerases.
  • Case Study : In a study evaluating the antiviral efficacy of heterocyclic compounds against HIV and influenza viruses, derivatives of pyrrolo[1,2-a]pyrazines showed promising results with IC₅₀ values ranging from 0.20 μM to 0.35 μM against various strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated:

  • Cell Line Studies : In vitro studies involving the National Cancer Institute's (NCI) 60 human cancer cell lines revealed that related compounds exhibited potent cytotoxicity with GI₅₀ values reaching as low as 0.5 μM .
  • Structure-Activity Relationship (SAR) : Modifications in the substituents on the pyrrolo core have been shown to enhance activity against specific cancer types, indicating that strategic alterations can significantly impact efficacy .

Research Findings

Study FocusCompound TestedKey Findings
AntiviralPyrrolo derivativesIC₅₀ values as low as 0.20 μM against PPRV
AnticancerNCI 60 human cancer cell linesGI₅₀ values ≤ 0.5 μM for certain derivatives
SAR AnalysisVarious substituted pyrrolosEnhanced activity with specific modifications

Q & A

Q. What are the optimal synthetic routes for preparing N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide?

The compound can be synthesized via multi-step protocols involving:

  • Condensation reactions : Starting with 4-fluoroaniline derivatives and tert-butyl isocyanides to form the carboxamide backbone .
  • Cyclization strategies : Utilizing pyrrolo[1,2-a]pyrazine precursors, as demonstrated in analogous syntheses of pyrrolo-pyrazinones (e.g., microwave-assisted cyclization with yields up to 70%) .
  • Protecting group chemistry : tert-Butyl groups are introduced via Boc protection, as seen in piperazine-carboxylate derivatives .
    Critical step : Final purification via reverse-phase C18 column chromatography (acetonitrile/water gradients) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • X-ray crystallography : Resolve absolute configuration and verify substituent positions (e.g., tert-butyl and fluorophenyl groups), as applied to similar piperazine-carboxamide derivatives (R factor < 0.05) .
  • NMR spectroscopy : Key signals include:
    • δ 1.45 ppm (tert-butyl CH3, singlet) .
    • δ 7.08–7.40 ppm (4-fluorophenyl aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with < 2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Key parameters:
    • Grid box size: 25 × 25 × 25 Å centered on the active site.
    • Exhaustiveness: 32 for robust sampling .
  • Free energy calculations : Apply MM/GBSA to estimate binding affinities, accounting for solvation effects and conformational entropy .
    Example : Docking scores (ΔG) ≤ −8.0 kcal/mol suggest strong interactions with fluorophenyl-binding pockets .

Q. What strategies resolve contradictions in solubility and stability data during pharmacological profiling?

  • pH-dependent solubility assays : Test in buffers (pH 1.2–7.4) to identify optimal formulation conditions.
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H2O2) to identify degradation pathways .
  • HPLC-MS/MS : Monitor degradation products (e.g., tert-butyl deprotection or fluorophenyl oxidation) with a C18 column and 0.1% formic acid mobile phase .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Design analogs with systematic substitutions and test in vitro:

Substituent Biological Impact Reference
4-FluorophenylEnhances target binding via hydrophobic/π-π interactions
tert-ButylImproves metabolic stability by blocking CYP450 oxidation
CarboxamideCritical for hydrogen bonding with catalytic residues
Method : Synthesize analogs via parallel chemistry (e.g., Ugi reactions) and screen in enzyme inhibition assays .

Q. What experimental designs validate mechanistic hypotheses for this compound’s activity?

  • Kinetic studies : Measure IC50 shifts under varying ATP concentrations to distinguish competitive vs. allosteric inhibition .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates .
  • Knockdown/rescue experiments : Use siRNA to silence putative targets and assess functional recovery .

Data Analysis and Contradictions

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability via LC-MS/MS to identify absorption/metabolism issues .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14C) to assess penetration into target organs .
  • Species-specific metabolism : Compare liver microsome stability across human, rat, and mouse models .

Q. What analytical methods distinguish polymorphic forms of this compound?

  • DSC/TGA : Detect melting point variations (>5°C differences indicate polymorphism) .
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns (2θ angles) to identify crystalline vs. amorphous forms .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which affects formulation stability .

Methodological Recommendations

  • Synthetic optimization : Use design of experiments (DoE) to maximize yield and minimize impurities .
  • Target validation : Combine CRISPR-Cas9 gene editing with phenotypic screening to confirm mechanism .
  • Data transparency : Share raw spectral data (NMR, HRMS) in public repositories (e.g., PubChem) to enable reproducibility .

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